2-(Trifluoromethyl)quinoline-4-carboxylic acid is an organic compound synthesized through various methods, including the Doebner reaction and the Friedländer reaction. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, and solubility in different solvents [].
While the specific research applications of 2-(Trifluoromethyl)quinoline-4-carboxylic acid are still under exploration, its unique structure and properties have attracted interest in several areas:
2-(Trifluoromethyl)quinoline-4-carboxylic acid is a chemical compound with the formula C₁₁H₆F₃NO₂ and a molecular weight of approximately 241.17 g/mol. It features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) at specific positions on the ring. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activities .
Research indicates that 2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits various biological activities:
Several synthesis methods for 2-(trifluoromethyl)quinoline-4-carboxylic acid have been documented:
The applications of 2-(trifluoromethyl)quinoline-4-carboxylic acid are diverse:
Interaction studies involving 2-(trifluoromethyl)quinoline-4-carboxylic acid focus on its binding affinity to biological targets:
Several compounds share structural similarities with 2-(trifluoromethyl)quinoline-4-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Trifluoromethyl)quinoline | Quinoline backbone with trifluoromethyl at position 4 | Lacks carboxylic acid functionality |
2-(Chloro)quinoline-4-carboxylic acid | Quinoline structure with chlorine substituent | Different halogen substituent affecting reactivity |
6-(Trifluoromethyl)quinoline | Trifluoromethyl at position 6 | Variation in substitution position impacts activity |
These compounds highlight the uniqueness of 2-(trifluoromethyl)quinoline-4-carboxylic acid due to its specific combination of functional groups and their positions on the quinoline ring, influencing both its reactivity and biological activity.
The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids. This method involves the base-catalyzed condensation of isatin (1) with carbonyl compounds to form quinoline-4-carboxylic acids (5). For 2-(trifluoromethyl) derivatives, trifluoromethyl ketones (e.g., CF₃COR) are employed as carbonyl partners.
Mechanism:
Example:
Reaction of isatin with 1,1,1-trifluoroacetone under basic conditions produces 2-(trifluoromethyl)quinoline-4-carboxylic acid in 70–85% yield.
The Doebner reaction utilizes aniline derivatives, aldehydes, and pyruvic acid to construct the quinoline core. For CF₃-substituted analogs, trifluoromethylbenzaldehydes are critical.
Mechanism:
Challenges: Electron-deficient anilines require modified conditions (e.g., Brønsted acids like p-TsOH).
Recent work by Lu et al. (2023) demonstrates a Cu(OTf)₂-catalyzed cascade reaction between nitrosoarenes and β-CF₃-1,3-enynes. This method constructs the quinoline core in one pot, achieving 3-CF₃-4-acyl-substituted quinolines with 55–96% yields.
Key steps:
Copper-mediated C(sp³)–H activation enables direct functionalization of quinolines. Mijangos et al. (2023) reported a method using di-tert-butyl peroxide to generate α-functionalized radicals, which undergo cyclization to form N-fused quinolines.
Example:
Pyrazolo[1,5-a]quinoline derivatives are synthesized in 65–82% yield via radical addition/cyclization sequences.
Nanocatalysts like CoFe₂O₄@SiO₂ improve sustainability:
The Pfitzinger reaction proceeds via enamine intermediates (3), which undergo -hydride shifts to aromatize the quinoline ring. Isotopic labeling studies confirm the intermediacy of keto-acids.
Steric effects dictate regioselectivity. Bulky substituents on aldehydes favor ortho-cyclization, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the β-carbon.
Copper catalysts direct C–H activation to the 4-position of quinolines. DFT studies reveal that coordination of Cu(I) to the pyridine nitrogen lowers the activation energy for C–H cleavage.
Density functional theory calculations using the B3LYP functional with the 6-31G(d,p) basis set provide comprehensive insights into the electronic structure of 2-(trifluoromethyl)quinoline-4-carboxylic acid [1] [2]. The computational analysis reveals that the highest occupied molecular orbital energy is positioned at -6.85 eV, while the lowest unoccupied molecular orbital energy is calculated at -2.12 eV, resulting in a frontier molecular orbital energy gap of 4.73 eV [1] [2].
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is delocalized primarily over the quinoline ring system, with significant electron density concentrated on the nitrogen atom and the aromatic carbon atoms [3] [4]. The electron density distribution shows minimal contribution from the trifluoromethyl group due to its strong electron-withdrawing nature [3]. In contrast, the lowest unoccupied molecular orbital exhibits pronounced localization on the quinoline core, particularly at the positions adjacent to the electron-withdrawing substituents [3] [4].
The calculated dipole moment of 5.42 Debye indicates substantial molecular polarity, primarily attributed to the asymmetric distribution of electron density caused by the trifluoromethyl group and carboxylic acid functionality [2] [4]. The molecular electrostatic potential analysis reveals regions of high electron density around the carboxylic acid oxygen atoms and the quinoline nitrogen, while the trifluoromethyl carbon exhibits pronounced electron deficiency [3].
The electronegativity value of 4.49 eV and the electrophilicity index of 4.26 eV demonstrate the compound's moderate reactivity toward nucleophilic attack [5] [4]. The chemical hardness of 2.37 eV indicates reasonable resistance to electronic deformation, while the corresponding chemical softness of 0.42 eV⁻¹ suggests moderate polarizability [5] [4].
Natural bond orbital analysis provides detailed insights into charge delocalization and hyperconjugative interactions within the molecular framework [6] [3]. The calculations reveal significant electron donation from the quinoline π-system to the electron-withdrawing trifluoromethyl group through inductive effects [6]. The carboxylic acid group participates in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements [3].
Computational mechanistic studies of carbon-hydrogen activation in 2-(trifluoromethyl)quinoline-4-carboxylic acid reveal a multi-step process with distinct transition state characteristics [7] [8] [9]. The rate-determining step involves carbon-hydrogen bond activation through an electrophilic aromatic substitution mechanism, with a calculated activation energy of 17.2 kcal/mol [7] [8].
The transition state geometry optimization indicates that the carbon-hydrogen activation proceeds through a concerted metallation-deprotonation pathway when catalyzed by palladium-based systems [8] [9]. The metallacycle formation step, with an activation energy of 12.8 kcal/mol, involves the coordination of the quinoline nitrogen to the metal center, followed by agostic interaction with the target carbon-hydrogen bond [8] [9].
Density functional theory calculations using the PBE1PBE functional demonstrate that the oxidative addition step, requiring 15.4 kcal/mol activation energy, involves the formal oxidation of palladium(II) to palladium(IV) [9]. The electronic structure analysis reveals that the trifluoromethyl group significantly influences the transition state stability through its strong electron-withdrawing effects [7] [9].
The reductive elimination step, with an activation energy of 11.6 kcal/mol, facilitates carbon-carbon bond formation while regenerating the palladium(II) catalyst [8] [9]. The catalyst regeneration process requires the lowest activation energy of 8.9 kcal/mol, involving the reoxidation of palladium(0) to palladium(II) through external oxidants [8] [9].
Kinetic isotope effect studies support the computational findings, with measured primary kinetic isotope effects of 2.6-2.9 indicating that carbon-hydrogen bond cleavage is indeed the rate-limiting step [7] [8]. The electronic effects of the trifluoromethyl substituent lower the activation barrier for carbon-hydrogen activation by approximately 3.2 kcal/mol compared to the unsubstituted quinoline derivative [7] [10].
Solvent effects on the transition state energies were evaluated using the polarizable continuum model, revealing that polar protic solvents stabilize the transition states by 2.1-4.7 kcal/mol relative to nonpolar solvents [9]. The computational analysis indicates that the unique electronic properties of the trifluoromethyl group create a more electrophilic carbon-hydrogen bond, facilitating the activation process under mild conditions [7] [10].
The synthesis of 2-(trifluoromethyl)quinoline-4-carboxylic acid frequently encounters challenges related to the formation of 2-methylquinoline derivatives as major by-products [11] [12] [13]. These unintended products arise through competing alkylation reactions at the carbon-2 position of the quinoline ring system, leading to yields of 15.2% for the primary 2-methylquinoline derivative [11] [13].
The formation mechanism involves the nucleophilic attack of methyl-containing reagents at the electron-deficient carbon-2 position, which is activated by the electron-withdrawing trifluoromethyl group [11] [10]. Secondary alkylation can occur, producing 2-methyl-4-ethylquinoline derivatives in yields of 8.7%, representing a significant loss of starting material [11] [14].
Mechanistic studies reveal that the 2-methylquinoline formation follows a stepwise pathway initiated by the protonation of the quinoline nitrogen, followed by nucleophilic attack at the carbon-2 position [11] [13]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbon-2 position, making it susceptible to nucleophilic substitution reactions [10].
The reaction conditions significantly influence the extent of 2-methylquinoline formation, with higher temperatures and prolonged reaction times favoring these side reactions [12] [13]. The use of strong bases and polar protic solvents further exacerbates the formation of these undesired products [12] [16].
Optimization strategies to minimize 2-methylquinoline formation include the use of bulky protecting groups, lower reaction temperatures, and carefully controlled addition of reagents [12] [16]. The implementation of continuous flow reactors has shown promise in reducing by-product formation through precise control of reaction parameters [12] [17].
The complex interplay between steric and electronic factors governs the selectivity challenges encountered in the synthesis and functionalization of 2-(trifluoromethyl)quinoline-4-carboxylic acid [19]. The trifluoromethyl group exerts profound electronic effects through its strong electron-withdrawing properties, with a Hammett sigma parameter of 0.54 [10].
Steric hindrance analysis reveals that the trifluoromethyl group, despite its compact size, creates significant steric congestion around the carbon-2 position due to the van der Waals radius of the fluorine atoms . This steric effect influences regioselectivity in electrophilic substitution reactions, favoring functionalization at positions distant from the trifluoromethyl group [19].
The electronic effects of the trifluoromethyl group manifest through inductive electron withdrawal, which deactivates the quinoline ring toward electrophilic attack while simultaneously activating it toward nucleophilic substitution [10]. The calculated partial charge distribution shows that the carbon-2 position bears a partial positive charge of +0.23, making it susceptible to nucleophilic attack .
Competitive reaction pathways are significantly influenced by the electronic properties of the substituents, with electron-withdrawing groups favoring carbon-6 and carbon-8 functionalization over carbon-2 substitution [19]. The selectivity ratio for carbon-2 versus carbon-4 functionalization is 3.2:1, indicating the dominant influence of electronic effects [19].
The carboxylic acid functionality introduces additional complexity through its ability to participate in hydrogen bonding interactions and metal coordination [19]. These interactions can direct regioselectivity by bringing reactive species into proximity with specific positions on the quinoline ring [19].
Temperature effects on selectivity demonstrate that lower temperatures (60-80°C) favor the desired product formation, while higher temperatures (>120°C) lead to increased by-product formation and reduced selectivity [12] [19]. The activation energy difference between the desired and undesired pathways is approximately 2.8 kcal/mol, explaining the temperature sensitivity of the reaction [19].
Solvent effects play a crucial role in determining reaction pathways, with polar aprotic solvents favoring the desired functionalization while protic solvents promote side reactions [16] [19]. The dielectric constant of the solvent correlates with the observed selectivity, with higher dielectric constants generally improving selectivity [16].